molecular formula C13H8Cl2O2 B1415142 4-Chloro-3-(4-chlorophenyl)benzoic acid CAS No. 695190-76-2

4-Chloro-3-(4-chlorophenyl)benzoic acid

Cat. No. B1415142
CAS RN: 695190-76-2
M. Wt: 267.1 g/mol
InChI Key: PMRBQNXFCDBHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-3-(4-chlorophenyl)benzoic acid” is likely a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The “4-Chloro” and “3-(4-chlorophenyl)” parts of the name suggest that it has chlorine atoms and a phenyl group attached to the benzene ring of the benzoic acid .


Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where a chlorine atom and a phenyl group are introduced onto the benzene ring .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-(4-chlorophenyl)benzoic acid” would consist of a benzene ring with a carboxylic acid group (-COOH), a chlorine atom, and a phenyl group attached at positions 1, 4, and 3 respectively .


Chemical Reactions Analysis

As a carboxylic acid, “4-Chloro-3-(4-chlorophenyl)benzoic acid” would be expected to undergo reactions typical of this class of compounds, such as reactions with bases to form salts, and reactions with alcohols to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-3-(4-chlorophenyl)benzoic acid” would be expected to be similar to those of other chlorinated benzoic acids. These might include a white solid appearance, solubility in organic solvents and aqueous base, and a relatively high melting point .

Scientific Research Applications

1. Environmental Purification and Pollutant Degradation

  • Studies have shown that derivatives of benzoic acid, including compounds similar to 4-Chloro-3-(4-chlorophenyl)benzoic acid, are effective in environmental purification. For instance, the degradation of various pollutants in water through photodegradation processes involving UV light and titanium dioxide suspensions was explored. This process is effective for a range of compounds, including chlorophenols (Matthews, 1990).
  • Another study highlighted the degradation of organic pollutants in water, utilizing chromate as an activator of hydrogen peroxide, showing effective degradation at a range of pH levels (Bokare & Choi, 2010). This method could be suitable for treating chromate-contaminated wastewaters with recalcitrant organic compounds, potentially including derivatives of 4-Chloro-3-(4-chlorophenyl)benzoic acid.

2. Synthesis and Reactivity Studies

  • The compound has been studied in the context of synthesis and reactivity. For example, the synthesis of various chloro-substituted compounds and their potential reactivity with different nucleophiles was examined, providing insights into the chemical properties and potential applications of similar chlorophenyl benzoic acids (Pouzet, Erdelmeier, Dansette & Mansuy, 1998).
  • Research into the photodecomposition of chlorobenzoic acids, including derivatives similar to 4-Chloro-3-(4-chlorophenyl)benzoic acid, has revealed insights into their behavior under UV irradiation, with implications for their stability and transformation in environmental contexts (Crosby & Leitis, 1969).

3. Photocatalytic Applications

  • The photocatalytic degradation of pollutants like chlorophenols using advanced materials such as BiVO4/WO3 heterostructures was investigated. This study focused on the efficient removal of pollutants from aqueous solutions under specific light irradiation, relevant to compounds including 4-Chloro-3-(4-chlorophenyl)benzoic acid derivatives (Dehdar et al., 2021).

4. Transformation Pathways in Water Treatment

  • Investigations into the transformation pathways and toxicity variation of certain benzophenone compounds during the chlorination disinfection process in water treatment have provided valuable insights. These studies are relevant to understanding how chlorophenyl benzoic acid derivatives, including 4-Chloro-3-(4-chlorophenyl)benzoic acid, might behave and transform under similar conditions (Liu, Wei, Liu & Du, 2016).

Safety and Hazards

Like other chlorinated benzoic acids, “4-Chloro-3-(4-chlorophenyl)benzoic acid” could potentially be hazardous. It might cause skin and eye irritation, and could be harmful if swallowed or inhaled .

Future Directions

The future directions for research and development of “4-Chloro-3-(4-chlorophenyl)benzoic acid” would depend on its intended applications. For example, if it were to be used as a pharmaceutical ingredient, future research might focus on improving its efficacy and safety profile .

properties

IUPAC Name

4-chloro-3-(4-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-4-1-8(2-5-10)11-7-9(13(16)17)3-6-12(11)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRBQNXFCDBHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20653173
Record name 4',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(4-chlorophenyl)benzoic acid

CAS RN

695190-76-2
Record name 4',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20653173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-(4-chlorophenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-(4-chlorophenyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Chloro-3-(4-chlorophenyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Chloro-3-(4-chlorophenyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-3-(4-chlorophenyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-3-(4-chlorophenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.